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Compound of Interest

Compound Name: Triciferol

Cat. No.: B8146444 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the currently available public information regarding the

investigational compound Triciferol. It is intended for research and informational purposes

only. A comprehensive search of scientific literature and databases has revealed a significant

lack of publicly available in vivo pharmacokinetic data (Absorption, Distribution, Metabolism,

and Excretion - ADME) for this compound. The information presented herein is primarily

focused on its pharmacodynamics as characterized in in vitro studies.

Executive Summary
Triciferol is a novel, synthetic hybrid molecule engineered to possess dual pharmacological

activities: agonism of the Vitamin D Receptor (VDR) and inhibition of Histone Deacetylases

(HDACs).[1] This dual mechanism of action is designed to leverage the synergistic anti-

proliferative and pro-differentiative effects of both pathways, making it a compound of interest

in oncology research. Preclinical in vitro studies have demonstrated its ability to bind to the

VDR, modulate gene expression, inhibit HDAC activity, and exert potent cytotoxic effects on

various cancer cell lines. However, to the best of our knowledge from the conducted searches,

no in vivo pharmacokinetic data for Triciferol has been published.

Pharmacokinetics (ADME)
A thorough search of the scientific literature did not yield any publicly available data on the

pharmacokinetics of Triciferol, including its absorption, distribution, metabolism, and excretion
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(ADME) profile in any preclinical or clinical models. This information is crucial for the further

development of Triciferol as a therapeutic agent.

Pharmacodynamics
The pharmacodynamic profile of Triciferol is characterized by its unique dual mechanism of

action.

Mechanism of Action
Triciferol is designed as a single molecule that concurrently acts as a VDR agonist and an

HDAC inhibitor.[1]

VDR Agonism: Triciferol binds to the Vitamin D Receptor, a nuclear transcription factor.

Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This

complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the

transcriptional regulation of target genes involved in cell cycle arrest, differentiation, and

apoptosis.

HDAC Inhibition: Triciferol also inhibits the activity of histone deacetylases. HDACs are

enzymes that remove acetyl groups from histones, leading to a more condensed chromatin

structure and transcriptional repression. By inhibiting HDACs, Triciferol promotes histone

hyperacetylation, resulting in a more relaxed chromatin state and the expression of tumor

suppressor genes.

Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative data available for Triciferol from in vitro

studies.
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Parameter Value Cell Line(s) Reference

VDR Binding Affinity

(IC50)
87 nM Not Specified [1]

Anti-proliferative

Activity

More efficacious than

1,25D

MDA-MB-231, MCF-7,

and two other cancer

cell models

[1]

Cytotoxicity

Induces ~2.5-fold

higher rates of cell

death than 1,25D (at

100-1000 nM)

MCF-7 [1]

Effect on Protein

Acetylation

Induces marked

tubulin

hyperacetylation and

augments histone

acetylation

Not Specified

Signaling Pathways
The dual action of Triciferol targets two distinct but complementary signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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